(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine

Catalog No.
S13557916
CAS No.
M.F
C8H10ClFN2
M. Wt
188.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamin...

Product Name

(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine

IUPAC Name

(1S)-1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

InChI

InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

RXQCHPTXFTYUIZ-MRVPVSSYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CN)N

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@@H](CN)N

(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is an organic compound characterized by its chiral center, which imparts optical activity. This compound features a phenyl ring substituted with chlorine and fluorine atoms, influencing its chemical reactivity and biological properties. The molecular formula for this compound is C8H10ClFN2C_8H_{10}ClFN_2, with a molecular weight of approximately 188.63 g/mol. The presence of halogen substituents often enhances the compound's lipophilicity and can affect its interactions with biological targets .

  • Oxidation: The compound can be oxidized to form oxides or other derivatives, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can modify the amine groups, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogen atoms may be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

The biological activity of (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine is of particular interest in pharmacology. The compound may interact with specific enzymes, receptors, or proteins, potentially modulating their activity. Such interactions could lead to therapeutic effects in various conditions, although specific studies detailing its pharmacological profile remain limited. The unique combination of chlorine and fluorine substituents may enhance its affinity for certain biological targets .

The synthesis of (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine typically involves:

  • Starting Materials: The synthesis begins with 3-chloro-5-fluoroaniline.
  • Chiral Resolution: Techniques such as asymmetric synthesis are employed to introduce the chiral center.
  • Reaction Conditions: Protecting groups may be used for the amine functionalities, followed by selective deprotection and functional group transformations to yield the final product .

Industrial production may utilize optimized methods for scalability and efficiency, including continuous flow reactors and automated systems.

(1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting specific diseases.
  • Chemical Research: Its unique structure allows for studies on structure-activity relationships in medicinal chemistry.
  • Material Science: As a building block in the synthesis of more complex organic materials .

Interaction studies involving (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine would focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses. Investigating its interactions with enzymes or receptors can provide insights into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine:

Compound NameStructureUnique Features
(1R)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamineChiral enantiomerOpposite configuration at the chiral center
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamineNon-chiral versionLacks chiral center
1-(3-Chlorophenyl)ethane-1,2-diamineLacks fluorine substituentOnly contains chlorine

The uniqueness of (1S)-1-(3-Chloro-5-fluoro-phenyl)ethane-1,2-diamine lies in its specific combination of both chlorine and fluorine substituents along with a chiral center, which can significantly influence its chemical behavior and biological interactions compared to similar compounds .

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.0516542 g/mol

Monoisotopic Mass

188.0516542 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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